molecular formula C10H16O4 B15257393 Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15257393
M. Wt: 200.23 g/mol
InChI Key: LMEFJPCABUDOKD-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethyl-1,6-dioxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction proceeds through esterification, forming the desired spiroketal compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols .

Scientific Research Applications

Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the enzyme and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spiroketal structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-6-4-10(5-7(2)13-6)8(14-10)9(11)12-3/h6-8H,4-5H2,1-3H3

InChI Key

LMEFJPCABUDOKD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(O1)C)C(O2)C(=O)OC

Origin of Product

United States

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